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For Researchers, Scientists, and Drug Development Professionals

Levodopa-induced dyskinesia (LID) remains a significant challenge in the long-term

management of Parkinson's disease, creating a critical need for effective therapeutic

interventions. This guide provides a detailed, data-driven comparison of two prominent

pharmacological agents: mesdopetam, an investigational dopamine D3 receptor antagonist,

and amantadine, an established NMDA receptor antagonist. This analysis is intended to inform

research, clinical development, and strategic decision-making in the pursuit of improved

treatments for LID.

Mechanism of Action: Distinct Neuromodulatory
Approaches
The therapeutic strategies of mesdopetam and amantadine for LID are rooted in different

neurochemical pathways, offering distinct approaches to mitigating abnormal involuntary

movements.

Mesdopetam, a novel small molecule, functions as a dopamine D3 receptor antagonist.[1][2]

The dopamine D3 receptor is implicated in the pathophysiology of LID.[3] By selectively

blocking this receptor, mesdopetam aims to normalize dopamine signaling in brain regions

associated with motor control without compromising the antiparkinsonian effects of levodopa.[2]

[4] Preclinical studies have demonstrated its antidyskinetic properties.[5]
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Amantadine, conversely, is understood to primarily act as a non-competitive N-methyl-D-

aspartate (NMDA) receptor antagonist.[6][7] Overstimulation of glutamatergic pathways is a key

factor in the development of LID.[6] By blocking NMDA receptors, amantadine reduces

excessive glutamatergic transmission, thereby alleviating dyskinesia.[6][8] It also appears to

influence dopamine release and reuptake, contributing to its therapeutic profile.[6][9]
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Figure 1: Simplified signaling pathways for Mesdopetam and Amantadine.

Clinical Efficacy: A Review of Key Trial Data
Direct head-to-head clinical trials comparing mesdopetam and amantadine are not yet

available. Therefore, this comparison relies on data from their respective placebo-controlled

studies.

Mesdopetam Clinical Data
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Mesdopetam has undergone Phase II clinical development, with plans to advance to Phase III.

[10] The primary endpoint in the Phase IIb study, an increase in "good ON-time" (time with

good motor control without troublesome dyskinesia), was not met.[11] However, statistically

significant and clinically meaningful improvements were observed in secondary endpoints,

particularly the Unified Dyskinesia Rating Scale (UDysRS).[1][11] A meta-analysis of Phase IIa

and IIb trials showed significant improvements in LID as assessed by UDysRS and an increase

in "Good ON" time.[5]

Table 1: Summary of Mesdopetam Phase IIb Clinical Trial Data

Endpoint
Mesdopetam (7.5
mg b.i.d.)

Placebo
Statistical
Significance

Change in "Good ON-

time"

Not Statistically

Significant
- -

Change in modified

UDysRS

Statistically Significant

Improvement
-

p-value not specified

in source

Note: Data extracted from a Phase 2b study.[11] Further details on the magnitude of change

were not available in the provided search results.

Amantadine Clinical Data
Amantadine, particularly its extended-release (ER) formulation (Gocovri™), is approved for the

treatment of LID.[6] Multiple Phase III trials have demonstrated its efficacy. The EASE LID

study, a randomized, double-blind, placebo-controlled trial, showed a significant reduction in

the UDysRS total score at week 12.[12] Long-term, open-label extension studies have

suggested that the beneficial effects of amantadine on motor complications can be sustained

for at least two years.[13]

Table 2: Summary of Amantadine ER (ADS-5102) EASE LID Phase III Clinical Trial Data
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Endpoint
Amantadine
ER (274 mg)

Placebo
Treatment
Difference

p-value

Change in

UDysRS Total

Score from

Baseline to

Week 12

-15.9 -8.0 -7.9 < 0.001

Change in OFF

time (hours) from

Baseline to

Week 12

-0.6 +0.3 -0.9 0.02

Source: EASE LID Study.[12]

Safety and Tolerability Profile
The safety profiles of mesdopetam and amantadine reflect their distinct mechanisms of action.

Mesdopetam has generally been well-tolerated in clinical trials, with an adverse event profile

similar to placebo.[1][11]

Amantadine ER is associated with a known set of adverse events. The most common side

effects include hallucinations, peripheral edema, dizziness, dry mouth, nausea, and

constipation.[6][14] In the EASE LID study, visual hallucinations, peripheral edema, and

dizziness were more frequently reported in the amantadine group compared to placebo.[12]

Treatment discontinuation due to adverse events was also higher with amantadine ER.[12]

Table 3: Common Adverse Events in Amantadine ER (ADS-5102) EASE LID Study
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Adverse Event Amantadine ER (n=63) Placebo (n=58)

Visual Hallucinations 23.8% 1.7%

Peripheral Edema 23.8% 0%

Dizziness 22.2% 0%

Treatment Discontinuation due

to AEs
20.6% 6.9%

Source: EASE LID Study.[12]

Experimental Protocols: A Methodological Overview
Understanding the design of the key clinical trials is crucial for interpreting their findings.

Mesdopetam Phase IIb Study (NCT04435431)
Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[3]

[11]

Participants: Patients with Parkinson's disease experiencing at least 2 hours of troublesome

dyskinesia daily.[11]

Intervention: Patients were randomized to receive one of three doses of mesdopetam (2.5

mg, 5 mg, or 7.5 mg) or placebo, administered orally twice daily for 12 weeks.[3][11]

Primary Efficacy Endpoint: Change from baseline to week 12 in "ON" time without

troublesome dyskinesia ("Good ON-time"), as recorded in patient home diaries.[11]

Secondary Efficacy Endpoints: Included assessments of ON-phase dyskinesia using the

modified Unified Dyskinesia Rating Scale (UDysRS) (sum of parts 1, 3, and 4) and the

Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) part

4.2.[11]
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Figure 2: Mesdopetam Phase IIb Experimental Workflow.

Amantadine ER EASE LID Study (NCT02136914)
Design: A randomized, double-blind, placebo-controlled, parallel-group clinical trial.[12][14]

Participants: Patients with Parkinson's disease treated with levodopa who experienced at

least 1 hour of troublesome dyskinesia per day with at least mild functional impact.[12]

Intervention: Patients were randomized to receive either 274 mg of amantadine extended-

release capsules (ADS-5102) or placebo, administered orally once daily at bedtime for up to

25 weeks.[12][15]

Primary Efficacy Endpoint: The change from baseline to week 12 in the Unified Dyskinesia

Rating Scale (UDysRS) total score.[12]

Key Secondary Endpoint: Change in OFF time.[12]
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Screening of PD Patients
with ≥1h Troublesome Dyskinesia

Randomization
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(once daily at bedtime)
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Figure 3: Amantadine ER EASE LID Study Workflow.

Conclusion and Future Directions
Mesdopetam and amantadine represent two distinct and valuable approaches to the

management of levodopa-induced dyskinesia. Amantadine is an established and effective

treatment, with robust Phase III data supporting its use, though its side effect profile requires

careful patient monitoring. Mesdopetam, while not meeting its primary endpoint in Phase IIb,

has shown promising signals on key secondary measures of dyskinesia with a favorable safety

profile.

For drug development professionals, the journey of mesdopetam highlights the complexities of

selecting primary endpoints in LID trials and the importance of comprehensive secondary

analyses. The planned Phase III trial for mesdopetam will be critical in further elucidating its

therapeutic potential.[10]
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Future research, including potential head-to-head comparative studies, will be invaluable in

defining the relative positioning of these agents in the treatment paradigm for LID. Furthermore,

exploring patient populations that may respond preferentially to either a dopamine D3 receptor

antagonist or an NMDA receptor antagonist could lead to more personalized and effective

management of this challenging motor complication in Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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